5,5-Diethyl-1-(pyrrolidin-1-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-DIETHYL-1-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIETHYL-1-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE typically involves a multi-step process. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the pyrrolidine ring through cyclization reactions. Key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline nucleus.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5,5-DIETHYL-1-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5,5-DIETHYL-1-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antiviral research.
Materials Science: Its heterocyclic nature allows for the exploration of its properties in the development of novel materials, such as organic semiconductors and polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,5-DIETHYL-1-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydropyrazolo[5,1-a]isoquinolines: These compounds share a similar core structure but differ in the presence of a pyrazole ring instead of a pyrrolidine ring.
N-isoindoline-1,3-diones: These compounds have an isoindoline nucleus and are known for their diverse chemical reactivity and applications.
Uniqueness
The uniqueness of 5,5-DIETHYL-1-(1-PYRROLIDINYLCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,5-diethyl-1-(pyrrolidine-1-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(4-2)13-14-9-5-6-10-15(14)17-16(18(24)20(26)23(17)21)19(25)22-11-7-8-12-22/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
InChI Key |
CAKMLUFUBVRELS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCC4)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.